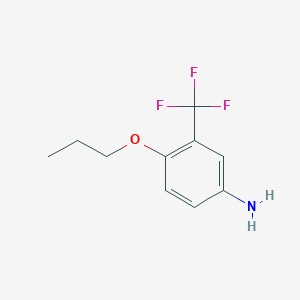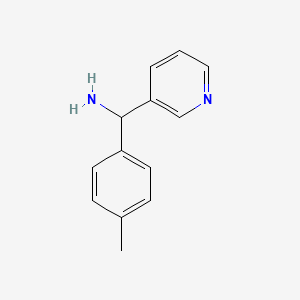![molecular formula C12H15ClN2O B3163389 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol CAS No. 883546-94-9](/img/structure/B3163389.png)
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol
Descripción general
Descripción
“3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol” is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=C(N2)CNCCCO)Cl . This indicates that the compound contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a chloro group, and a propanol group.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Antifungal Agents : Research has been conducted on the synthesis of indole derivatives with antifungal properties. For example, compounds structurally similar to the specified chemical have shown activity against Candida albicans, suggesting their potential as antifungal agents (Guillon et al., 2011).
- Development of Schiff Base Ligands : Compounds with related structures have been synthesized and evaluated for their ability to form complexes with metals, which could be useful in catalysis and materials science (Keypour et al., 2015).
Biological Activities
- Anticancer and Kinase Inhibitory Activities : Certain indole derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds have shown potential in inhibiting the growth of breast carcinoma cells, indicating their promise in cancer therapy (Sharma et al., 2010).
Material Science and Catalysis
- Catecholase Activity : Derivatives structurally related to the queried compound have been synthesized and their catalytic activities examined, particularly in the oxidation of catechol to o-quinone. This demonstrates their potential use as catalysts in oxidative reactions (Zerrouki et al., 2011).
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol” and similar compounds would likely involve further exploration of their synthesis, properties, and potential applications. Given the importance of indole derivatives in medicinal chemistry and the biological activity of many such compounds , there is considerable interest in developing new indole-based compounds and investigating their properties.
Propiedades
IUPAC Name |
3-[(3-chloro-1H-indol-2-yl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-12-9-4-1-2-5-10(9)15-11(12)8-14-6-3-7-16/h1-2,4-5,14-16H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBOCSNFDFQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CNCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217587 | |
| Record name | 3-[[(3-Chloro-1H-indol-2-yl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883546-94-9 | |
| Record name | 3-[[(3-Chloro-1H-indol-2-yl)methyl]amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(3-Chloro-1H-indol-2-yl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





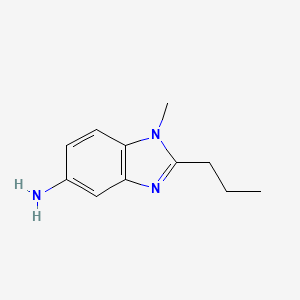
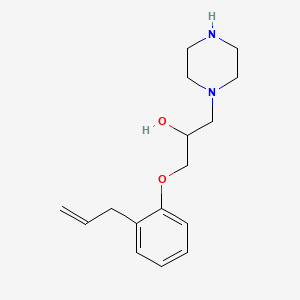
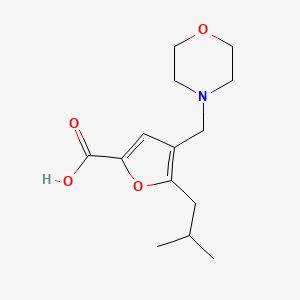


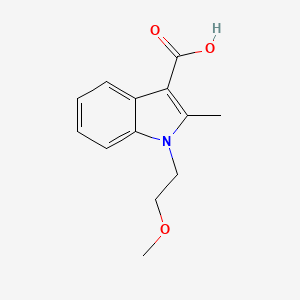
![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)
